Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a thiadiazole ring, an amine group, a carbonyl group, and a sulfanylacetate group. It also contains a phenyl ring with two methoxy groups attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the amine group might undergo reactions with acids or electrophiles, while the carbonyl group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Green Solvent for Organic Synthesis
Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate offers an eco-friendly alternative for organic synthesis. Notably, it can be synthesized via two different base-catalyzed Michael additions from readily available building blocks. The more advanced synthetic route involves a swift, solvent-free reaction with catalytic amounts of base, making it a sustainable choice .
O- and N-Arylation in SNAr Reactions
This green solvent has been successfully applied in O- and N-arylation reactions. Its performance in SNAr reactions rivals or surpasses other green solvents, demonstrating its efficacy in various synthetic processes .
Membrane Science Applications
Conventional polar aprotic solvents are often toxic and used in large quantities in membrane science. Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate provides a greener alternative for membrane-related research. Its properties, including dielectric constant, solubility parameters, and solvent miscibility, make it suitable for use in this field .
Biological and Medicinal Studies
While further research is needed, this compound’s unique structure suggests potential biological activity. Investigating its interactions with biological targets could lead to novel drug candidates or therapeutic agents .
Natural Product Synthesis
Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate serves as a precursor for natural products and biologically active non-natural compounds. Researchers can explore its role in synthesizing bioactive molecules .
Catalysis and Ligand Design
Given its thiazole and amino acid ester moieties, this compound may find applications in catalysis or ligand design. Investigating its coordination chemistry and reactivity could reveal new insights .
Future Directions
properties
IUPAC Name |
methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-21-9-4-5-11(22-2)10(6-9)14-17-18-15(25-14)16-12(19)7-24-8-13(20)23-3/h4-6H,7-8H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBWCMJQGJGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
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